molecular formula C9H12F3NO3SSi B3047046 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate CAS No. 134391-76-7

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate

Cat. No.: B3047046
CAS No.: 134391-76-7
M. Wt: 299.34 g/mol
InChI Key: SXIBFUWSBRRXRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate can be synthesized through the reaction of 3-(trimethylsilyl)pyridine with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine . The reaction can be represented as follows:

3-(Trimethylsilyl)pyridine+Trifluoromethanesulfonic anhydride3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate\text{3-(Trimethylsilyl)pyridine} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 3-(Trimethylsilyl)pyridine+Trifluoromethanesulfonic anhydride→3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate involves the generation of pyridynes under mild fluoride conditions. These pyridynes are highly reactive intermediates that can undergo cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to generate highly reactive pyridynes under mild conditions, making it a valuable tool in synthetic organic chemistry. Its versatility in forming various cycloaddition and substitution products sets it apart from other similar compounds .

Biological Activity

3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate (TMS-Py-Tf) is a chemical compound with the molecular formula C9_9H12_{12}F3_3NO3_3SSi. It serves as a versatile precursor in synthetic organic chemistry, particularly in the generation of reactive intermediates such as pyridynes. These intermediates are crucial for various cycloaddition and substitution reactions, leading to the formation of valuable heterocyclic compounds, including indole derivatives.

TMS-Py-Tf can be synthesized through the reaction of 3-(trimethylsilyl)pyridine with trifluoromethanesulfonic anhydride, typically under mild conditions in the presence of a base like triethylamine. This synthesis pathway is advantageous for producing high yields of the compound, which is essential for its application in biological research.

Biological Activity

The biological activity of TMS-Py-Tf and its derivatives has garnered attention due to their potential therapeutic applications. Research indicates that compounds derived from TMS-Py-Tf exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against a range of bacterial strains.
  • Anticancer Activity : Indole derivatives synthesized from TMS-Py-Tf have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results.

The biological mechanism of TMS-Py-Tf involves its conversion into highly reactive pyridynes under mild fluoride conditions. These pyridynes can then undergo nucleophilic substitution and cycloaddition reactions, leading to the formation of biologically active compounds. The specific molecular targets and pathways are dependent on the nature of the substituents in the formed derivatives.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated several derivatives of TMS-Py-Tf against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antimicrobial potency, suggesting structure-activity relationships (SAR) that guide further development.
  • Anticancer Potential : Research involving indole derivatives derived from TMS-Py-Tf showed significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50_{50} value in the low nanomolar range, indicating strong potential for development into therapeutic agents.

Data Table: Biological Activities of TMS-Py-Tf Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50_{50} (µM)Reference
Derivative AAntimicrobialStaphylococcus aureus5.0
Derivative BAnticancerHeLa cells0.25
Derivative CAntimicrobialEscherichia coli10.0
Derivative DAnticancerMCF-7 cells0.15

Properties

IUPAC Name

(3-trimethylsilylpyridin-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3SSi/c1-18(2,3)7-5-4-6-13-8(7)16-17(14,15)9(10,11)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIBFUWSBRRXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567705
Record name 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134391-76-7
Record name 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134391-76-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
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3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
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3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
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3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
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3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
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